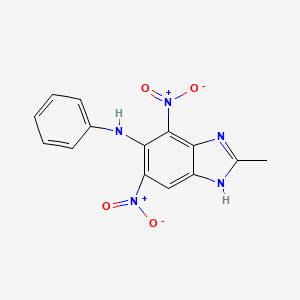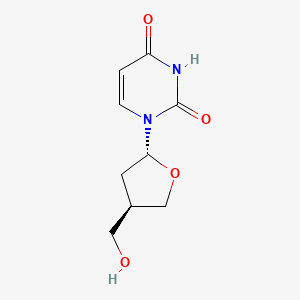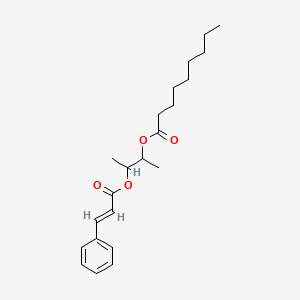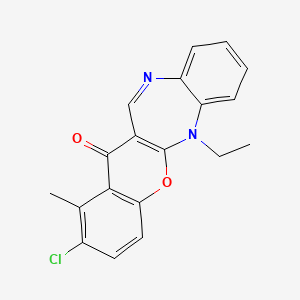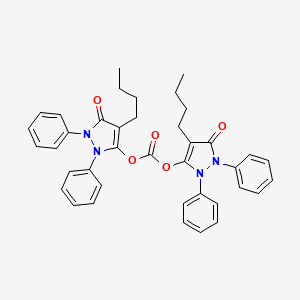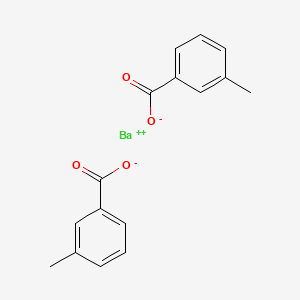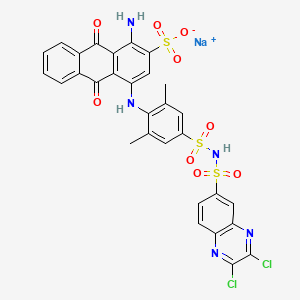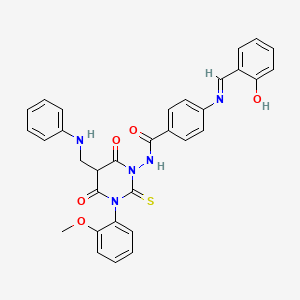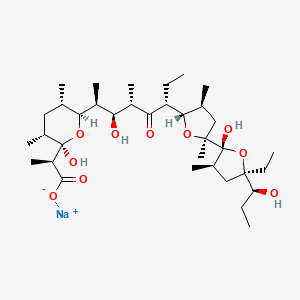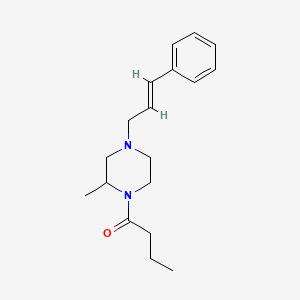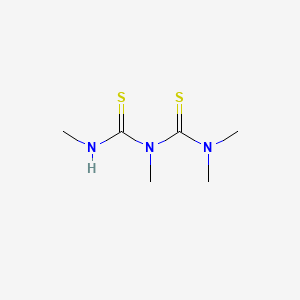
1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts, iodine, or silica-supported sodium hydrogen sulfate . The reaction proceeds under mild conditions, often in aqueous environments, to yield the desired tetrazole derivative.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs high-yielding and cost-effective methods. One such method involves the use of L-proline as a catalyst, which offers a simple experimental procedure, short reaction times, and excellent yields . Microwave-assisted synthesis is another efficient method, allowing for the rapid conversion of nitriles to tetrazoles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The tetrazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the tetrazole ring.
Scientific Research Applications
1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- involves its interaction with biological targets through receptor-ligand interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate binding to various enzymes and receptors, modulating their activity . The compound’s ability to penetrate cell membranes enhances its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole-5-thiol: Known for its antibacterial and antiproliferative activities.
1H-Tetrazole-5-carboxylic acid:
1H-Tetrazole-5-methyl: Explored for its antihyperglycemic properties.
Uniqueness
1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- stands out due to its unique combination of a tetrazole ring with a furan and methylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93770-56-0 |
|---|---|
Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-[5-[5-(3-methylphenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C14H12N4O3/c1-9-3-2-4-10(7-9)11-5-6-12(21-11)14-15-16-17-18(14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
KBMPCIIFQMNVED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


